
N-(3-Formylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Formylphenyl)butanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of butanamide, where the butanamide moiety is substituted with a formyl group at the meta position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formylphenyl)butanamide typically involves the reaction of 3-formylbenzoic acid with butanamide under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 3-formylbenzoic acid reacts with the amine group of butanamide, forming an amide bond. This reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(3-Formylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxyphenylbutanamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-(3-Formylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Formylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenyl ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity.
相似化合物的比较
Similar Compounds
N-(3-Formylphenyl)acetamide: Similar structure but with an acetamide moiety instead of butanamide.
N-(3-Formylphenyl)propionamide: Similar structure but with a propionamide moiety instead of butanamide.
N-(4-Formylphenyl)butanamide: Similar structure but with the formyl group at the para position of the phenyl ring.
Uniqueness
N-(3-Formylphenyl)butanamide is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
N-(3-formylphenyl)butanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-4-11(14)12-10-6-3-5-9(7-10)8-13/h3,5-8H,2,4H2,1H3,(H,12,14) |
InChI 键 |
JDSHUTNQGKLEOX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=CC(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



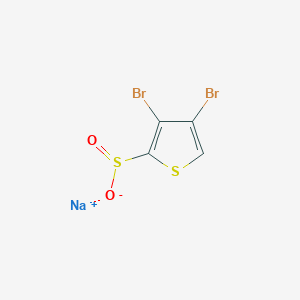
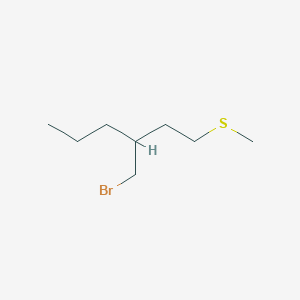
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

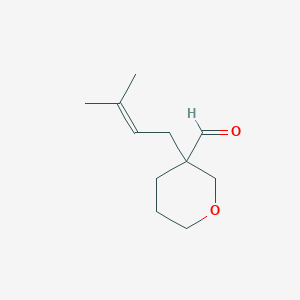
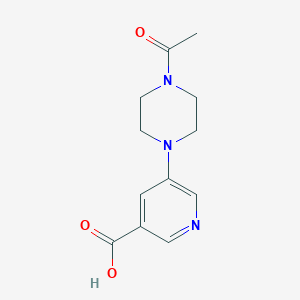
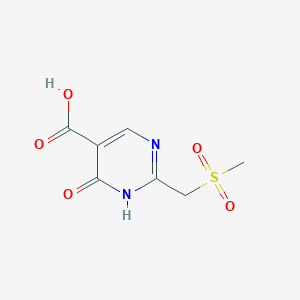
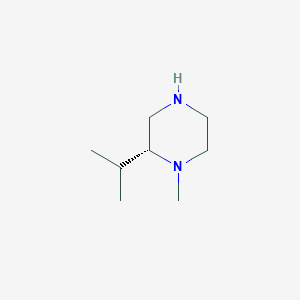
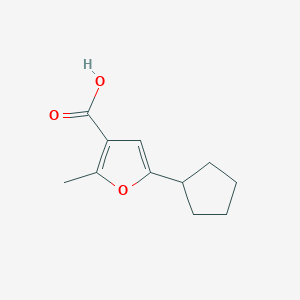


![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)

